1-[(E)-2-nitroethenyl]naphthalene chemical structure and properties
1-[(E)-2-nitroethenyl]naphthalene chemical structure and properties
Chemical Structure, Synthesis, and Functional Properties
Executive Summary
1-[(E)-2-nitroethenyl]naphthalene (CAS: 37630-26-5), also known as 1-(2-nitrovinyl)naphthalene, is a conjugated nitroalkene featuring a naphthalene ring fused to a nitro-substituted vinyl group. It serves as a critical electrophilic scaffold in organic synthesis and medicinal chemistry.
Its primary utility lies in its dual functionality:
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Synthetic Intermediate: It is the direct precursor to 1-(1-naphthyl)ethylamine, a privileged chiral building block for resolving agents and asymmetric catalysts.
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Bioactive Pharmacophore: The electron-deficient nitroalkene moiety acts as a potent Michael acceptor, exhibiting significant antifungal and antimicrobial activity by alkylating thiol-rich enzymes in pathogenic organisms.
This guide provides a comprehensive technical analysis of the compound's physiochemical profile, optimized synthesis via the Henry reaction, reactivity patterns, and biological applications.
Part 1: Molecular Architecture & Physiochemical Profile
The compound exists thermodynamically as the (E)-isomer, where the nitro group and the naphthalene ring are trans across the double bond to minimize steric strain. The conjugation between the naphthalene
Table 1: Physiochemical Specifications
| Property | Specification |
| IUPAC Name | 1-[(E)-2-nitroethenyl]naphthalene |
| Common Name | 1-(2-nitrovinyl)naphthalene |
| CAS Number | 37630-26-5 |
| Molecular Formula | C₁₂H₉NO₂ |
| Molecular Weight | 199.21 g/mol |
| Appearance | Bright yellow needles |
| Melting Point | 86–88 °C (Recrystallized from EtOH) |
| Solubility | Soluble in DCM, CHCl₃, hot EtOH; Insoluble in water |
| Electronic Character | Strong Michael Acceptor (Electrophilic alkene) |
| SMILES | O=/C=C/C1=CC=CC2=CC=CC=C12 |
Part 2: Synthetic Pathways & Optimization
The industrial and laboratory standard for synthesizing 1-[(E)-2-nitroethenyl]naphthalene is the Henry Reaction (Nitroaldol Condensation) followed by dehydration. This route is preferred over nitration of vinylnaphthalene due to regioselectivity issues with the latter.
The Henry Reaction Protocol
Reaction Logic: The condensation of 1-naphthaldehyde with nitromethane requires a base to generate the nitronate anion. Ammonium acetate is the catalyst of choice as it provides a buffering effect, catalyzing both the initial aldol addition and the subsequent dehydration step to form the alkene in situ.
Experimental Protocol (Self-Validating)
Reagents:
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1-Naphthaldehyde (1.0 eq)
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Nitromethane (5.0 eq, Solvent/Reagent)
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Ammonium Acetate (0.4 eq)
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Glacial Acetic Acid (Solvent)
Step-by-Step Methodology:
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Setup: Equip a round-bottom flask with a reflux condenser and a magnetic stir bar.
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Charging: Dissolve 1-naphthaldehyde (e.g., 10 mmol) in glacial acetic acid (15 mL). Add nitromethane (50 mmol) and ammonium acetate (4 mmol).
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Reflux: Heat the mixture to gentle reflux (approx. 100–105 °C) for 2–4 hours.
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Validation Point: Monitor via TLC (SiO₂, 20% EtOAc/Hexane). The aldehyde spot (high R_f) should disappear, replaced by a fluorescent yellow spot (lower R_f).
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Workup: Cool the reaction mixture to room temperature. Pour the solution into crushed ice-water (100 mL) with vigorous stirring.
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Isolation: The product will precipitate as a yellow solid.[1] Filter via Buchner funnel.[1]
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Purification: Recrystallize from hot ethanol (EtOH).
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Yield Expectations: 75–85%.
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Purity Check: Sharp melting point at 86–88 °C indicates high purity.
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Mechanistic Visualization
The following diagram illustrates the pathway from aldehyde to the nitroalkene, highlighting the dehydration step driven by the acidic medium.
Caption: Figure 1. Henry Reaction pathway. Ammonium acetate acts as a dual catalyst, facilitating nitronate attack and subsequent dehydration.
Part 3: Reactivity Profile
The chemical behavior of 1-[(E)-2-nitroethenyl]naphthalene is dominated by the electron-withdrawing nitro group, which polarizes the alkene, making the
Reduction to Amines
The most commercially significant reaction is the reduction of the nitroalkene to 1-(1-naphthyl)ethylamine . This amine is a potent chiral resolving agent.
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Reagent: Lithium Aluminum Hydride (LiAlH₄) in dry THF.
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Outcome: Complete reduction of both the alkene and the nitro group to a saturated primary amine.
Michael Addition (Bio-Mechanism)
The compound reacts readily with soft nucleophiles (thiols, amines). This is the basis of its biological toxicity and antifungal mechanism.
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Reagent: R-SH (e.g., Glutathione, Cysteine).
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Mechanism: Nucleophilic attack at the
-carbon, leading to a saturated nitro-adduct. In biological systems, this irreversibly alkylates critical enzymes.
Reactivity Flowchart
Caption: Figure 2. Divergent reactivity profile. The nitroalkene serves as a gateway to amines (green) or acts as a covalent inhibitor (red).
Part 4: Biological Applications[7][8][9][10][11][12][13]
Antifungal Activity
Research indicates that nitrovinylnaphthalenes possess significant fungistatic and fungicidal properties, particularly against Candida albicans.[2]
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Mechanism: The nitroalkene moiety penetrates the fungal cell wall and reacts with intracellular thiols (like glutathione) via Michael addition. This depletes the cell's antioxidant reserves and alkylates essential enzymes, leading to apoptosis.
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Potency: Derivatives often show MIC (Minimum Inhibitory Concentration) values comparable to standard azoles, though with higher cytotoxicity risks due to non-specific alkylation.
Antibacterial Potential
The compound has demonstrated activity against Gram-positive bacteria (Staphylococcus aureus).[3] The lipophilic naphthalene ring facilitates membrane transport, while the nitrovinyl group acts as the "warhead."
Part 5: Safety & Handling
Warning: Nitroalkenes are potent lachrymators and skin irritants.
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Hazard Class: Skin Irrit. 2, Eye Irrit. 2, STOT SE 3.
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Handling: Always handle in a functioning fume hood. Wear nitrile gloves and safety goggles.
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In Case of Contact: Wash skin with copious amounts of soap and water. If in eyes, rinse cautiously with water for several minutes.
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Energetics: While stable at room temperature, nitro compounds can decompose exothermically at high temperatures. Do not distill the neat compound; purify via recrystallization.
References
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Sigma-Aldrich. 1-(2-Nitrovinyl)naphthalene Product Specification and CAS 37630-26-5 Verification. Available at:
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Organic Syntheses. General Procedure for Nitroaldol Condensation (Henry Reaction). (Adapted methodology). Available at:
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PubChem. Naphthalene, 1-(2-nitroethenyl)- Compound Summary.[4][5] National Library of Medicine. Available at:
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Bairwa, R., et al. Synthesis and antifungal activity of naphthalene-based derivatives. ResearchGate. Available at:
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EPA CompTox. 1-(2-nitrophenyl)naphthalene vs Nitrovinyl derivatives Properties. (Used for physicochemical property cross-referencing). Available at:
